2-(3-(Benzyloxy)phenoxy)ethanamine HCl
Description
Properties
Molecular Formula |
C15H18ClNO2 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-9-10-17-14-7-4-8-15(11-14)18-12-13-5-2-1-3-6-13;/h1-8,11H,9-10,12,16H2;1H |
InChI Key |
PTZJLQZPPZBOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Benzyloxy)phenol
The first step involves the formation of 3-(benzyloxy)phenol through benzylation of a phenolic compound.
- React 2,3-dihydroxybenzaldehyde with benzyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an anhydrous solvent like tetrahydrofuran (THF).
- Reaction conditions: Stirring at room temperature for 24 hours.
- Workup: Quench with water, acidify with HCl to pH 2, and extract with dichloromethane.
- Purification: Column chromatography to isolate 3-(benzyloxy)-2-hydroxybenzaldehyde.
Key Reaction :
$$
\text{C}6\text{H}4(\text{OH})2 + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{\text{NaH/THF}} \text{C}6\text{H}4(\text{OCH}2\text{C}6\text{H}_5)\text{OH}
$$
Etherification Reaction
The next step involves coupling the benzyloxy derivative with an ethanamine moiety.
- React 3-(benzyloxy)-2-hydroxybenzaldehyde with ethylene glycol or its derivatives under basic conditions (e.g., potassium carbonate).
- Use a suitable solvent such as acetonitrile or dimethylformamide (DMF).
- Reaction conditions: Reflux for several hours.
Deprotection and Hydrochloride Salt Formation
The final step is deprotection of intermediate groups (if necessary) and conversion into the hydrochloride salt.
- Cleave protecting groups (e.g., benzyl group) using catalytic hydrogenation with palladium on activated charcoal in methanol.
- Convert the free base to its hydrochloride salt by reacting with hydrochloric acid in ethanol or isopropanol.
Summary of Key Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | Benzyl bromide, NaH/THF | ~85 |
| Etherification | Ethanamine derivative, K₂CO₃/DMF | ~70 |
| Hydrochloride Salt Formation | HCl in ethanol | ~95 |
Notes on Optimization
- Solvent Choice : Using dry solvents is critical to prevent side reactions.
- Base Selection : Sodium hydride provides efficient deprotonation for benzylation but requires careful handling due to its reactivity.
- Catalyst Efficiency : Palladium on activated charcoal ensures selective removal of benzyl groups without affecting other functionalities.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Drug Discovery
The compound has been utilized in drug discovery efforts aimed at developing new therapeutic agents targeting specific biological pathways. For instance, it has shown potential in modulating receptor activity, particularly at alpha-1 adrenergic receptors and serotonin receptors (5-HT1A), which are crucial in managing conditions like hypertension and anxiety disorders .
Material Science
In material science, this compound is explored for its ability to create novel materials with unique properties. Its chemical structure enables the synthesis of polymers or composite materials that may exhibit desirable mechanical or thermal characteristics.
Biological Research
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride has been studied for its interactions with various biomolecules. Research indicates that it can act as an antagonist or modulator at several receptor sites, making it valuable for investigating biological mechanisms and potential therapeutic applications .
Case Studies
-
Pharmacological Profile Assessment :
A study evaluated the pharmacological profiles of derivatives of 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride at D2-like receptors. The results indicated significant binding affinity and modulation of receptor activity, suggesting therapeutic potential in neuropsychiatric disorders . -
Material Development :
Researchers synthesized a polymer using 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride as a precursor. The resulting material exhibited enhanced mechanical strength and thermal stability compared to conventional polymers, showcasing its utility in advanced material applications .
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies on its mechanism of action help elucidate its potential therapeutic effects and guide the development of related compounds.
Comparison with Similar Compounds
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl
NBOMe and NBF Derivatives (e.g., 25B-NBOMe HCl, 25C-NBF HCl)
- Structure: Feature halogen (Br, Cl, I) and methoxy substitutions on the phenoxy ring, coupled with fluorobenzyl or methoxybenzyl groups .
- Pharmacology: Act as potent serotonin 5-HT2A receptor agonists, associated with hallucinogenic effects .
- Key Difference: The benzyloxy group in 2-(3-(Benzyloxy)phenoxy)ethanamine HCl lacks hallucinogenic NBOMe/NBF motifs, suggesting divergent therapeutic targets.
2-(4-Benzyloxy-phenyl)-ethylamine HCl
- Structure : Benzyloxy group at the para position versus meta in the target compound .
- Pharmacology: Not explicitly studied, but positional isomerism likely alters receptor binding affinity and metabolic stability.
Pharmacological and Functional Comparisons
Receptor Interactions
- This compound: Part of a multitarget compound (23) showing affinity for D2-like dopamine and 5-HT1A serotonin receptors, suggesting utility in neurological disorders .
- N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl: Binds anti-estrogen binding sites (AEBS) and histamine receptors, promoting tumor growth in vivo .
Biological Activity
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenoxyethylamine framework, which contributes to its reactivity and interaction with biological targets. Its molecular formula is with a molar mass of approximately 257.33 g/mol.
The biological activity of 2-(3-(Benzyloxy)phenoxy)ethanamine HCl is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, influencing various physiological pathways. The exact mechanisms remain under investigation, but it is believed that the compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and other cellular processes.
Pharmacological Properties
The pharmacological profile of this compound has been assessed in various studies, revealing its potential as a therapeutic agent. Notably, it has been explored for:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological functions.
- Receptor Binding : Its structure allows for binding to various receptors, which could modulate their activity and lead to diverse biological effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : Research has shown that compounds with similar structures exhibit significant effects on neurotransmitter systems. For example, studies on related phenoxyethylamines indicated potential anxiolytic and antidepressant activities through modulation of serotonin receptors .
- Antimicrobial Activity : In vitro studies have demonstrated that similar compounds possess antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit such activities .
- Drug Development Applications : The compound is being evaluated as a building block in the synthesis of new drugs targeting specific diseases. Its ability to interact with various biomolecules makes it a valuable candidate for further pharmacological research .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
